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molecular formula C12H11F3N2O3 B1365998 N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide

N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide

Cat. No. B1365998
M. Wt: 288.22 g/mol
InChI Key: IIBBSRFFFOOJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07186854B2

Procedure details

In a 50 ml flask, equipped with a magnetic stirrer, 0.50 g of the compound (7) in 1.8 ml of tert-butyl alcohol was added to a mixture of 0.301 g of N-methylmorpholine-N-oxide (═NMO) (monohydrate) and 16 mg of osmium tetroxide in 15 ml of a water/acetone mixture (5:2). The reaction mixture was stirred at room temperature overnight. The conversion was ˜60%. Another 0.30 g of NMO (monohydrate) and 16 mg of osmium tetroxide were added and the reaction was followed with HPLC. Stirring was continued for 3.5 hours. The reaction was worked-up by addition of a slurry of 1.0 g NaHSO3 and 1.0 g of Celite in 40 ml of water. The Celite was removed by filtration, and the filtrate was neutralised to pH 7.0 with 1N aqueous H2SO4, and the acetone was removed at reduced pressure. The remaining solution was set to pH 2.0 with 1N aqueous H2SO4 and was extracted with 3×35 ml of ethyl acetate. The combined organic layers were washed with 35 ml of brine, dried (Na2SO4) and concentrated at reduced pressure. The crude product was purified by column chromatography (Merck 60 SiO2, eluens ethyl acetate) to give the purified (5C) as a slightly coloured oil, which solidified (off-white solid) after a few days. Isolated yield: 0.400 gram (70.5%). 1H-NMR confirmed the structure.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.301 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One
Quantity
16 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
16 mg
Type
catalyst
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=[O:14])[C:11]([CH3:13])=[CH2:12])=[CH:5][C:4]=1[C:15]([F:18])([F:17])[F:16])#[N:2].C[N+]1([O-])CC[O:23]CC1.OS([O-])=O.[Na+].[OH2:32].CC(C)=O>C(O)(C)(C)C.O.[Os](=O)(=O)(=O)=O>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=[O:14])[C:11]([OH:23])([CH3:13])[CH2:12][OH:32])=[CH:5][C:4]=1[C:15]([F:17])([F:16])[F:18])#[N:2] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(#N)C1=C(C=C(C=C1)NC(C(=C)C)=O)C(F)(F)F
Name
Quantity
0.301 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
15 mL
Type
reactant
Smiles
O.CC(=O)C
Name
Quantity
1.8 mL
Type
solvent
Smiles
C(C)(C)(C)O
Name
Quantity
16 mg
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
16 mg
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 50 ml flask, equipped with a magnetic stirrer
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
The Celite was removed by filtration
CUSTOM
Type
CUSTOM
Details
the acetone was removed at reduced pressure
EXTRACTION
Type
EXTRACTION
Details
was extracted with 3×35 ml of ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with 35 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (Merck 60 SiO2, eluens ethyl acetate)
CUSTOM
Type
CUSTOM
Details
to give the
CUSTOM
Type
CUSTOM
Details
purified (5C) as a slightly coloured oil, which
CUSTOM
Type
CUSTOM
Details
after a few days
CUSTOM
Type
CUSTOM
Details
Isolated yield: 0.400 gram (70.5%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(#N)C1=C(C=C(C=C1)NC(C(CO)(C)O)=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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